Cas no 2171769-06-3 (3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid)

3-N-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopropyl group and a tert-butyl side chain, which enhance steric control and conformational stability during solid-phase peptide assembly. The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating efficient stepwise elongation. This compound is particularly valuable for introducing constrained, non-natural amino acid motifs into peptides, improving resistance to enzymatic degradation and modulating binding affinity. Its high purity and compatibility with standard Fmoc-based protocols make it a reliable choice for researchers developing peptide-based therapeutics or probes.
3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid structure
2171769-06-3 structure
Product name:3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid
CAS No:2171769-06-3
MF:C26H30N2O5
MW:450.526807308197
CID:6289390
PubChem ID:165535292

3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid
    • 2171769-06-3
    • 3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
    • EN300-1520647
    • Inchi: 1S/C26H30N2O5/c1-16(2)24(25(31)28(17-11-12-17)14-13-23(29)30)27-26(32)33-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22,24H,11-15H2,1-2H3,(H,27,32)(H,29,30)
    • InChI Key: IKEPJXDAEAFBTQ-UHFFFAOYSA-N
    • SMILES: O=C(C(C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CCC(=O)O)C1CC1

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 95.9Ų

3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1520647-10.0g
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2171769-06-3
10g
$14487.0 2023-06-05
Enamine
EN300-1520647-0.1g
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2171769-06-3
0.1g
$2963.0 2023-06-05
Enamine
EN300-1520647-5000mg
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2171769-06-3
5000mg
$2443.0 2023-09-26
Enamine
EN300-1520647-250mg
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2171769-06-3
250mg
$774.0 2023-09-26
Enamine
EN300-1520647-0.25g
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2171769-06-3
0.25g
$3099.0 2023-06-05
Enamine
EN300-1520647-2.5g
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2171769-06-3
2.5g
$6602.0 2023-06-05
Enamine
EN300-1520647-0.05g
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2171769-06-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1520647-1000mg
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2171769-06-3
1000mg
$842.0 2023-09-26
Enamine
EN300-1520647-2500mg
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2171769-06-3
2500mg
$1650.0 2023-09-26
Enamine
EN300-1520647-100mg
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2171769-06-3
100mg
$741.0 2023-09-26

3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid Related Literature

Additional information on 3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid

3-N-Cyclopropyl-2-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic Acid: A Comprehensive Overview

3-N-Cyclopropyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid is a complex organic compound with the CAS registry number 2171769-06-3. This compound is notable for its intricate molecular structure, which includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanamide moiety. The compound has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmacology due to its potential applications in drug design and peptide synthesis.

The Fmoc group is a well-known protecting group in peptide synthesis, often used to protect amino groups during solid-phase synthesis. Its presence in this compound suggests that it may play a role in controlling the reactivity of the amino group during chemical reactions. The cyclopropyl group, on the other hand, is a three-membered ring hydrocarbon that is known for its unique electronic and steric properties. These properties make it a valuable component in drug design, as it can influence the compound's stability, solubility, and bioavailability.

Recent studies have highlighted the potential of 3-N-cyclopropyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid in the development of novel therapeutic agents. For instance, researchers have explored its role in modulating enzyme activity and its potential as a lead compound for designing inhibitors of key biological targets. The compound's structure allows for extensive chemical modification, enabling scientists to tailor its properties for specific applications.

In terms of synthesis, this compound is typically prepared through multi-step organic reactions involving the coupling of amino acids with Fmoc-protected intermediates. The synthesis process requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis have been employed to optimize the production of this compound.

The Fmoc group in this compound not only serves as a protecting group but also contributes to its stability during storage and transportation. This makes it suitable for use in large-scale manufacturing processes. Additionally, the presence of the cyclopropyl group enhances the compound's resistance to enzymatic degradation, which is a critical factor in drug delivery systems.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Molecular modeling studies have revealed that 3-N-cyclopropyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid has favorable absorption and distribution characteristics, making it a promising candidate for oral drug delivery.

In conclusion, 3-N-cyclopropyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid is a versatile compound with significant potential in the field of medicinal chemistry. Its unique structure, combined with advances in synthetic and computational techniques, positions it as a valuable tool for developing innovative therapeutic agents. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in drug discovery and development.

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